4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2S |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
4-bromo-5-methyl-2-pyridin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C9H7BrN2S/c1-6-8(10)12-9(13-6)7-2-4-11-5-3-7/h2-5H,1H3 |
InChI Key |
YGEGDTVPQGHDFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)C2=CC=NC=C2)Br |
Origin of Product |
United States |
Comprehensive Structural Elucidation and Spectroscopic Characterization
Advanced Structural Analysis
X-ray Crystallography for Solid-State Molecular Conformation and Packing
Dihedral Angle Analysis in Substituted Thiazoles
A critical aspect of the molecular structure of 2,4-disubstituted thiazoles is the relative orientation of the substituent rings. This is quantified by the dihedral angle, which is the angle between the planes of the thiazole (B1198619) ring and the pyridinyl substituent. This angle is a consequence of the balance between electronic effects, which may favor a more planar conformation to maximize conjugation, and steric effects, which may cause the rings to twist to relieve spatial strain.
In the case of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole, the presence of the bromine atom and the methyl group adjacent to the point of ring connection can cause significant steric hindrance, likely resulting in a non-planar, or twisted, conformation. Studies on analogous compounds demonstrate a wide range of possible dihedral angles. For instance, in 2-amino-4-(2-chloro-4,5-dimethoxyphenyl)-1,3-thiazole, the dihedral angle is a substantial 51.61°, a twist attributed to intermolecular hydrogen bonding. researchgate.net Conversely, replacing the amino group with a smaller methyl group in 4-(2-chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole (B14244395) reduces this angle to just 8.44°, resulting in a much flatter molecule. researchgate.net Similarly, the dihedral angle between the thiazole and phenolic rings in 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol is 23.46°, influenced by the steric effect of the methyl group at the 5-position. researchgate.net These findings suggest that the dihedral angle in the title compound would be highly sensitive to its specific substitution pattern and the intermolecular forces at play within its crystal structure.
Table 1: Dihedral Angles in Related Substituted Thiazole Compounds
| Compound Name | Dihedral Angle (°) | Reference |
| 2-amino-4-(2-chloro-4,5-dimethoxyphenyl)-1,3-thiazole | 51.61(10) | researchgate.net |
| 4-(2-chloro-4,5-dimethoxyphenyl)-2-methyl-1,3-thiazole | 8.44(14) | researchgate.net |
| 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol | 23.46(10) | researchgate.net |
| 4-(4-Bromo-5-methylthiophen-2-yl)pyridine (Thiophene-Pyridine analogue) | 4.9(1) | researchgate.net |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the elements (carbon, hydrogen, nitrogen, sulfur, etc.) present in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound, which is the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula is C₁₀H₈BrN₂S.
The technique typically involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are collected and measured, allowing for the calculation of the percentage of each element in the original sample. The percentage of bromine is usually determined by other methods, such as titration or ion chromatography after decomposition of the compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
Table 2: Elemental Analysis Data for C₁₀H₈BrN₂S
| Element | Theoretical Percentage (%) | Found Percentage (%) (Example) |
| Carbon | 44.79 | 44.85 |
| Hydrogen | 3.01 | 3.05 |
| Nitrogen | 10.45 | 10.41 |
| Sulfur | 11.96 | 11.90 |
Reactivity and Mechanistic Studies of 4 Bromo 5 Methyl 2 Pyridin 4 Yl Thiazole
Electrophilic and Nucleophilic Reaction Pathways
The reactivity of 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole is characterized by a rich diversity of reaction pathways, a direct consequence of the distinct electronic nature of its thiazole (B1198619) and pyridine (B92270) rings. The thiazole ring, with its sulfur and nitrogen heteroatoms, presents sites for both electrophilic and nucleophilic attack. wikipedia.orgnih.gov The electron-withdrawing nature of the pyridyl substituent and the bromo group further modulates the reactivity of the thiazole core.
Bromine as a Leaving Group: Nucleophilic Aromatic Substitution
The bromine atom at the C4 position of the thiazole ring is a key functional handle, enabling nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the bromine atom serves as a leaving group, allowing for the introduction of a wide array of nucleophiles. The feasibility of SNAr reactions on heteroaromatic rings is well-established, with the reaction rate being influenced by the nature of the leaving group, the nucleophile, and the electronic properties of the aromatic system. nih.govnih.gov
While direct studies on this compound are not extensively documented, the reactivity of similar brominated thiazoles and other halogenated azoles provides significant insights. For instance, studies on halogenoimidazoles have shown that the displacement of a bromine atom by nucleophiles is a common reaction pathway. rsc.org The mechanism of these substitutions can be either a classical two-step process involving a Meisenheimer intermediate or a concerted (cSNAr) process. nih.govnih.gov The presence of the electron-withdrawing pyridyl group at the C2 position of the thiazole ring in the title compound is expected to activate the ring towards nucleophilic attack, facilitating the displacement of the bromine atom.
Recent research has highlighted that SNAr reactions involving azole nucleophiles can exist on a mechanistic continuum, influenced by the substrate structure. nih.govrsc.org It is plausible that the reaction of this compound with various nucleophiles could proceed through either a stepwise or a concerted mechanism, depending on the specific reaction conditions and the nature of the incoming nucleophile.
Reactivity at the Thiazole Nitrogen and Sulfur Atoms
The thiazole ring possesses two heteroatoms, nitrogen and sulfur, which are potential sites for electrophilic attack. The lone pair of electrons on the thiazole nitrogen (at position 3) makes it basic and susceptible to protonation or alkylation, leading to the formation of thiazolium salts. wikipedia.org Thiazolium salts are valuable intermediates in various organic reactions. wikipedia.org
The sulfur atom in the thiazole ring can also participate in reactions, although it is generally less reactive than the nitrogen. Oxidation of the sulfur atom can occur, leading to the formation of thiazole S-oxides or S,S-dioxides. wikipedia.org However, such oxidations often require strong oxidizing agents. The presence of substituents on the thiazole ring can influence the reactivity of both the nitrogen and sulfur atoms. In this compound, the electronic effects of the bromo, methyl, and pyridyl groups will collectively modulate the nucleophilicity and basicity of the thiazole nitrogen and the susceptibility of the sulfur to oxidation.
Role of the Pyridyl Nitrogen in Reaction Pathways
The nitrogen atom in the pyridine ring, being a hard base, can significantly influence the reactivity of the entire molecule. rsc.org It can act as a coordination site for metal catalysts, thereby directing or facilitating reactions at other positions of the molecule. rsc.orgacs.org For instance, in pyridine-thiazole hybrids, the pyridyl nitrogen can play a role in the formation of metal complexes, which can exhibit interesting photophysical or catalytic properties. rsc.org
Transformations of the Methyl and Pyridyl Moieties
Beyond the reactions involving the thiazole ring itself, the methyl and pyridyl substituents offer further opportunities for chemical modification.
The methyl group at the C5 position of the thiazole ring can undergo a variety of transformations. For example, it could potentially be halogenated under radical conditions or oxidized to a carboxylic acid. While specific studies on the methyl group transformations of this compound are scarce, research on other methyl-substituted thiazoles suggests that such modifications are feasible. nih.gov
The pyridine ring can also be functionalized. Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature, but it can be achieved under harsh conditions or with the use of activating groups. Nucleophilic substitution on the pyridine ring is also possible, particularly at the positions ortho and para to the nitrogen atom, especially if a good leaving group is present. Additionally, the pyridyl group can be modified through reactions at the nitrogen atom, as discussed previously.
Electron Attachment Processes and Dissociation Mechanisms in Halogenated Thiazoles
The study of electron attachment to molecules provides valuable information about their ability to capture low-energy electrons and the subsequent dissociation pathways. This is particularly relevant for halogenated compounds, as dissociative electron attachment (DEA) can lead to the cleavage of the carbon-halogen bond. mdpi.comresearchgate.net
While direct experimental data on electron attachment to this compound is not available, studies on related brominated heterocyclic compounds, such as 5-bromouracil (B15302) and its thio-analogs, offer significant insights. mdpi.comresearchgate.net In these systems, low-energy electrons can be captured to form a transient negative ion (TNI). This TNI can then undergo dissociation, with the cleavage of the bromine-carbon bond being a prominent pathway, leading to the formation of a bromide anion (Br⁻) and a reactive radical species. mdpi.comresearchgate.net
The efficiency of DEA is highly dependent on the energy of the incident electrons and the electronic structure of the molecule. For many halogenated organic molecules, DEA is most efficient at very low electron energies, often near 0 eV. It is highly probable that this compound would also exhibit significant DEA cross-sections at low electron energies, leading to the formation of the corresponding thiazolyl radical and a bromide ion. The presence of the electron-withdrawing pyridyl group may further influence the electron attachment process and the subsequent fragmentation pathways.
Advanced Computational and Theoretical Investigations
Conformational Analysis and Potential Energy Surface Exploration
A critical aspect of understanding a molecule's behavior is the exploration of its conformational landscape. For 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole, this would involve computational methods to identify the various spatial arrangements of its atoms (conformers) and their relative energies.
The primary focus of such an analysis would be the rotational barrier around the single bond connecting the thiazole (B1198619) and pyridine (B92270) rings. By systematically rotating this bond and calculating the potential energy at each increment, a potential energy surface (PES) scan can be generated. This scan helps in identifying the most stable conformer (the global minimum on the energy surface) and any other low-energy, stable conformers (local minima). The transition states between these conformers would also be located, providing insight into the energy required for conformational changes. Density Functional Theory (DFT) methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are standard for these types of calculations.
Vibrational Spectroscopy Calculations (FT-IR, FT-Raman) for Spectral Assignment and Band Interpretation
Theoretical vibrational analysis is a powerful tool for interpreting experimental spectroscopic data. For this compound, computational methods, primarily DFT, would be used to predict its Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra.
The process involves optimizing the molecule's geometry to its lowest energy state and then calculating the harmonic vibrational frequencies. These calculated frequencies correspond to the fundamental vibrational modes of the molecule, such as stretching, bending, and torsional motions of its constituent bonds and functional groups. The results are often scaled by an empirical factor to better match experimental data. A detailed assignment of each calculated vibrational band to a specific molecular motion is typically performed using Potential Energy Distribution (PED) analysis.
Table 1: Hypothetical Key Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |
| C-H stretching (pyridine) | 3100-3000 | Stretching of carbon-hydrogen bonds on the pyridine ring. |
| C-H stretching (methyl) | 3000-2850 | Symmetric and asymmetric stretching of C-H bonds in the methyl group. |
| C=N stretching (thiazole) | 1650-1550 | Stretching of the carbon-nitrogen double bond within the thiazole ring. |
| C=C stretching (rings) | 1600-1450 | Stretching of carbon-carbon double bonds in both the thiazole and pyridine rings. |
| C-Br stretching | 650-550 | Stretching of the carbon-bromine bond. |
Note: This table is illustrative and based on characteristic group frequencies. Actual values would require specific quantum chemical calculations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Optical Properties
To understand the electronic absorption properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) calculations are employed. This method allows for the prediction of the molecule's UV-Visible absorption spectrum by calculating the energies of its electronic excited states.
The analysis would identify the key electronic transitions, their corresponding excitation energies (which translate to absorption wavelengths, λmax), and their oscillator strengths (which relate to the intensity of the absorption). Furthermore, an examination of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations (e.g., π→π* or n→π* transitions).
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the solid state is governed by a variety of non-covalent interactions. The study of these interactions is crucial for understanding the crystal packing and the resulting material properties.
Although this compound does not possess strong hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor via the nitrogen atoms in the pyridine and thiazole rings. It can participate in weaker C-H···N or C-H···S hydrogen bonds. An analysis of its crystal structure would reveal the presence and geometry of these interactions, which can form networks connecting adjacent molecules into dimers, chains, or more complex three-dimensional architectures.
The bromine atom on the thiazole ring can act as a halogen bond donor. This is a highly directional interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as the nitrogen atom of a nearby pyridine ring. The presence and significance of C-Br···N or other halogen bonds would be a key feature of the crystal packing analysis.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact. Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen or halogen bonds.
Coordination Chemistry of 4 Bromo 5 Methyl 2 Pyridin 4 Yl Thiazole As a Ligand
Ligand Design Principles: Donor Atoms and Chelation Potential
The design of a ligand is crucial as its structural and electronic properties dictate the geometry, stability, and reactivity of the resulting metal complex. The 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole molecule possesses multiple potential donor atoms for coordination with a metal center. The key donor sites are the nitrogen atom of the pyridine (B92270) ring and the nitrogen and sulfur atoms of the thiazole (B1198619) ring. nih.gov
The pyridyl group is a well-known and effective coordinating fragment in ligand design. nih.gov The nitrogen atom of the pyridine ring has a lone pair of electrons that can readily form a coordinate bond with a metal ion. The thiazole ring, containing both a nitrogen and a sulfur atom, offers additional coordination possibilities. The coexistence of nitrogen and sulfur atoms in the thiazole ring can contribute to the stabilization of metal complexes, for instance, with Ni(II). nih.gov
Depending on the metal ion's coordination preferences and the reaction conditions, this compound can function in several ways:
Monodentate Ligand: It can coordinate to a metal center through the more basic pyridyl nitrogen atom.
Bidentate Chelating Ligand: It has the potential to form a five-membered chelate ring by coordinating through both the pyridyl nitrogen and the thiazole nitrogen. This mode of coordination often leads to more stable metal complexes due to the chelate effect.
Bridging Ligand: The ligand can bridge two metal centers, with the pyridyl nitrogen coordinating to one metal and the thiazole nitrogen or sulfur to another. This can lead to the formation of coordination polymers.
The presence of a bromine atom and a methyl group on the thiazole ring can also influence the ligand's properties. These substituents can sterically and electronically tune the coordination behavior of the ligand, potentially affecting the stability and reactivity of the metal complexes formed.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving pyridyl-thiazole based ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. researchgate.netmdpi.com While specific synthetic procedures for this compound complexes are not detailed in the provided search results, general methodologies for similar ligands can be inferred.
A general synthetic route would involve dissolving the this compound ligand in a solvent such as methanol, ethanol (B145695), or dimethylformamide (DMF). mdpi.com A solution of a metal salt, for example, a chloride, nitrate, or acetate (B1210297) of a transition metal like zinc(II), cadmium(II), or mercury(II), is then added to the ligand solution. researchgate.netnih.gov The reaction mixture may be stirred at room temperature or heated under reflux to facilitate the complex formation. mdpi.com The resulting metal complex may precipitate from the solution upon cooling or after the addition of a less polar solvent, and can then be isolated by filtration. Single crystals suitable for X-ray diffraction can sometimes be obtained by slow evaporation of the solvent or by layering techniques. mdpi.com
The characterization of the newly synthesized complexes is crucial to determine their structure and properties. Common analytical techniques employed include:
X-ray Crystallography: This is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center. nih.gov
NMR Spectroscopy: 1H and 13C NMR spectroscopy can provide information about the ligand's environment and can confirm the coordination of the ligand to the metal ion by observing shifts in the signals of the protons and carbons near the donor atoms.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the coordination of the ligand by observing shifts in the vibrational frequencies of the pyridine and thiazole rings.
Elemental Analysis: This technique is used to confirm the empirical formula of the complex. researchgate.net
Electronic and Structural Properties of Resulting Coordination Compounds
The electronic and structural properties of coordination compounds derived from pyridyl-thiazole ligands are diverse and depend on the choice of the metal ion and the ligand's coordination mode. The introduction of a pyridine moiety into a ligand framework can significantly affect both the thermodynamic properties and the coordination kinetics of the resulting metal complexes. unimi.it
Electronic Properties: The electronic properties of these complexes are often characterized by ligand-centered and metal-to-ligand charge transfer (MLCT) transitions. Thiazole-based ligands coordinated to transition metals have been a subject of intense study, with many of these complexes exhibiting interesting photophysical properties such as luminescence. nih.gov While extensive research has focused on second- and third-row transition metals like ruthenium and iridium, first-row transition metals such as zinc are also widely used as complexing agents for various purposes. nih.gov The electronic properties can be tuned by modifying the substituents on the ligand.
Structural Properties: The structural properties of metal complexes with pyridyl-thiazole type ligands show significant variability. For instance, in a study of a related ligand, methyl 2-{[4-phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, different coordination geometries were observed with different metal ions. nih.gov A complex with a mixed zinc(II)/cadmium(II) center adopted a slightly distorted octahedral geometry, while a mercury(II) complex exhibited a distorted tetrahedral geometry. nih.gov
The table below presents hypothetical structural data for a complex of this compound, based on the types of data reported for similar structures.
| Parameter | Hypothetical Value for a Zn(II) Complex | Hypothetical Value for a Hg(II) Complex |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Coordination Geometry | Distorted Octahedral | Distorted Tetrahedral |
| Metal-N(pyridine) (Å) | ~2.1 | ~2.4 |
| Metal-N(thiazole) (Å) | ~2.2 | ~2.5 |
This table is for illustrative purposes and does not represent experimentally determined data for the title compound.
Application in Catalysis (General principles, not specific to the compound if not found)
Catalysis is the process by which a chemical reaction's rate is increased through the involvement of a substance, the catalyst, which is not consumed in the reaction. chemscene.com Metal complexes containing pyridine-based ligands have found broad applications in catalysis. unimi.it While specific catalytic applications for this compound are not documented in the provided search results, the general principles governing the catalytic activity of similar pyridyl-containing metal complexes can be discussed.
The introduction of a pyridine ring into a ligand's structure can enhance the conformational rigidity of the resulting metal complex. unimi.it This rigidity can be crucial in stabilizing specific oxidation states of the metal center that are active in catalytic cycles. For example, the presence of a pyridyl moiety has been shown to be important in stabilizing dioxygen adducts in iron complexes, which are relevant in oxidation reactions. unimi.it
Metal complexes with pyridine-containing ligands have been successfully employed as catalysts in a variety of organic transformations, including:
Cross-Coupling Reactions: Iron(II) complexes of certain pyridine-containing macrocyclic ligands have been used to promote Suzuki-Miyaura reactions. unimi.it
Oxidation Reactions: The increased conformational rigidity imposed by the pyridine ring has allowed for the isolation and study of metal complexes in high oxidation states, which are relevant for oxidation catalysis. unimi.it
Stereoselective Synthesis: The ability to easily tune the synthesis of pyridine-containing ligands has been exploited in developing catalysts for stereoselective C-C and C-O bond-forming reactions. unimi.it
The catalytic performance of a complex with this compound would be influenced by the electronic effects of the bromo and methyl substituents and the steric environment around the metal center, which is defined by the ligand's structure. Thiazole-metal complexes have also been reported to have catalytic activity. nih.govacs.org
Applications As a Synthetic Building Block and in Materials Science
Precursor for the Synthesis of Complex Heterocyclic Architectures
The strategic placement of a bromine atom on the thiazole (B1198619) ring renders 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole an exceptionally useful building block for constructing more complex heterocyclic systems. The bromine atom serves as a reactive handle for a variety of chemical transformations, enabling the fusion of additional rings or the linkage to other heterocyclic moieties.
The synthesis of fused heterocyclic systems, such as thiazolo[4,5-b]pyridines, highlights the utility of thiazole precursors in creating rigid, planar molecules with enhanced electronic properties and stability. researchgate.netias.ac.in The Friedländer annulation, a classic method for pyridine (B92270) synthesis, can be adapted for solid-phase synthesis to produce tetrasubstituted thiazolo[4,5-b]pyridine (B1357651) derivatives from thiazole intermediates. researchgate.net
Furthermore, the bromo-substituent is ideal for participating in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck), which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of diverse aryl, alkyl, or other functional groups, leading to intricate molecular frameworks. For instance, synthetic strategies utilizing phenacyl bromides, which contain a similar reactive bromo-group, have been employed to produce a wide array of thiazole-based heterocyclic hybrids, including thiazolyl-pyrazoline conjugates. acs.orgnih.gov The reactivity of the bromo group facilitates the formation of an isothiourea intermediate, which then undergoes cyclization to yield complex, multi-ring systems. acs.org
Research has also demonstrated the conversion of functionalized 4-methyl-2-(pyridin-4-yl)thiazole cores into other heterocyclic systems. For example, a related derivative, ethyl 4-methyl-2-(pyridin-4-yl)thiazole-5-carboxylate, can be converted to a carbohydrazide, which then serves as a starting point for synthesizing a series of 4-methyl-2-(pyridin-4-yl)-thiazole-5-yl-azoles, such as oxadiazoles. farmaciajournal.com This illustrates how the core thiazole-pyridine structure can be elaborated into more complex architectures, a process made highly efficient by starting with a reactive precursor like this compound.
Role in the Development of Functionalized Thiazole Derivatives
The development of novel functionalized thiazole derivatives is critical for applications in medicinal chemistry and materials science, where precise tuning of molecular properties is required. This compound is a key intermediate in this process, primarily due to the versatility of its bromine substituent. This halogen atom provides a site for regioselective functionalization, allowing chemists to systematically modify the molecule's structure and study the resulting changes in its properties.
The conversion of a bromo-thiazole into other derivatives is a well-established synthetic strategy. For example, a multi-step synthesis starting with the bromination of a 2-aminothiazole (B372263) derivative yields a bromo-thiazole intermediate that is subsequently transformed into more complex molecules like 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole. researchgate.net This demonstrates the role of the bromo-thiazole as a pivotal intermediate for accessing a variety of functionalized heterocyclic compounds.
The synthesis of new thiazole derivatives often involves the reaction of precursors with α-haloketones or similar reagents. nih.govnih.gov The presence of the bromine atom in this compound opens up alternative synthetic routes, where the bromo-group itself is displaced or utilized in coupling reactions to introduce new functional groups. This capability is crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies. The electron-withdrawing nature of the thiazole ring, enhanced by the bromine atom, influences the reactivity of the entire molecule, guiding further chemical modifications. researchgate.netrsc.org
Potential in Developing Novel Materials with Specific Electronic or Optical Properties
Thiazole-containing compounds are increasingly recognized for their potential in the field of organic electronics and optoelectronics. researchgate.net The thiazole ring is an electron-accepting heterocycle that can lower the HOMO and LUMO energy levels of a molecule, a desirable feature for creating organic semiconductors. researchgate.netrsc.org The fusion of thiazole rings, as seen in thiazolo[5,4-d]thiazoles, results in rigid, planar systems with high oxidative stability and efficient intermolecular π–π overlap, making them promising for applications in organic field-effect transistors (OFETs) and organic photovoltaics. rsc.org
This compound is a particularly promising building block for such materials. It combines the electron-deficient properties of both the thiazole and pyridine rings, and the bromo-substituent provides a convenient point for extending the π-conjugated system through cross-coupling reactions. This allows for the design of donor-acceptor molecules, which are fundamental to many organic electronic devices. rsc.org
The potential applications for materials derived from this compound are diverse, as shown by research on analogous structures:
Organic Semiconductors: Thiazole-based small molecules and polymers are used in OFETs, solar cells, and organic light-emitting diodes (OLEDs). researchgate.net
Photochromic Materials: A structurally similar compound, 4-(4-Bromo-5-methylthiophen-2-yl)pyridine, is a known precursor for diarylethenes, which are advanced photochromic materials used in optical memory and other optoelectronic devices. researchgate.net
Nonlinear Optical (NLO) Materials: Porphyrin frameworks bridged by thiazolo[5,4-d]thiazole (B1587360) units have demonstrated significant NLO properties, suggesting the utility of thiazole linkers in this area. rsc.org
Optical Brighteners: Certain thiazole derivatives are known to function as optical brighteners, which absorb UV radiation and re-emit it as visible light. google.com
The combination of a halogenated thiazole and a pyridine ring in one molecule provides a robust platform for synthesizing new materials with tailored electronic and optical characteristics.
Mechanisms of Corrosion Inhibition by Thiazole Derivatives (Electronic Structure Basis)
Thiazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. eurjchem.comscispace.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The mechanism of this process is intrinsically linked to the electronic structure of the thiazole molecule. mdpi.com
Adsorption occurs through two primary mechanisms:
Chemisorption: This involves the formation of coordinate bonds between the inhibitor molecule and the metal surface. The thiazole ring is rich in heteroatoms (nitrogen and sulfur) that possess lone pairs of electrons. Additionally, the delocalized π-electrons of the aromatic thiazole and pyridine rings can participate in this interaction. These electrons can be donated to the vacant d-orbitals of metal atoms (like iron), forming a stable, chemisorbed layer. scispace.commdpi.com A higher energy of the Highest Occupied Molecular Orbital (HOMO) corresponds to a greater ability of the molecule to donate electrons, which generally enhances the inhibition efficiency. researchgate.net
Physisorption: In acidic solutions, the nitrogen atom of the pyridine ring and, to a lesser extent, the thiazole ring can become protonated. The resulting positively charged molecule (cation) can then be electrostatically attracted to the metal surface, which typically carries a net negative charge due to the adsorption of anions (e.g., Cl⁻, SO₄²⁻) from the corrosive solution. mdpi.com
The adsorbed layer of thiazole derivatives acts as a barrier that impedes both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.com The effectiveness of an inhibitor is often correlated with its electronic properties, which can be evaluated computationally.
| Electronic Factor | Role in Corrosion Inhibition Mechanism | Supporting Evidence |
|---|---|---|
| Lone Pair Electrons (N, S atoms) | Donate to vacant d-orbitals of metal atoms, forming strong coordinate bonds (chemisorption). | scispace.commdpi.com |
| π-Electrons (Aromatic Rings) | Participate in adsorption through interaction with metal d-orbitals. | scispace.com |
| High HOMO Energy | Indicates a strong tendency to donate electrons to the metal surface, facilitating chemisorption. | researchgate.netresearchgate.net |
| Low LUMO Energy | Indicates the ability to accept electrons from the metal, forming feedback bonds that strengthen the adsorption. | rsc.orgresearchgate.net |
| Small Energy Gap (ΔE = LUMO - HOMO) | A smaller energy gap can imply higher reactivity of the molecule, which often correlates with greater inhibition efficiency. | researchgate.netresearchgate.net |
| Protonation of Nitrogen Atoms | In acidic media, leads to the formation of cations that adsorb onto the negatively charged metal surface (physisorption). | mdpi.com |
The presence of both thiazole and pyridine rings in this compound, along with its sulfur and multiple nitrogen atoms, provides numerous active sites for adsorption, making it a strong candidate for an effective corrosion inhibitor.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-Bromo-5-methyl-2-(pyridin-4-yl)thiazole, and how can reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclocondensation reactions between substituted pyridine precursors and brominated thiazole intermediates. For example, refluxing with ethanol as a solvent and glacial acetic acid as a catalyst under inert conditions (e.g., nitrogen atmosphere) can improve yields. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to triazole precursors) are critical. Post-synthesis purification via recrystallization or column chromatography ensures purity, with yields ranging from 60–85% depending on substituent effects .
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton environments and carbon frameworks, particularly the pyridyl and thiazole moieties. Infrared (IR) spectroscopy identifies functional groups like C-Br stretches (~550–600 cm⁻¹). Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement resolves bond lengths, angles, and torsion angles, with R-factors <0.05 indicating high precision. For example, SHELXL’s least-squares refinement and TWINABS for correcting absorption effects are recommended for handling twinned crystals .
Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?
- Methodological Answer : Use SHELXL’s built-in tools for anisotropic displacement parameter (ADP) refinement and disorder modeling. For twinned data, apply the HKLF5 format in SHELXL to deconvolute overlapping reflections. Validate hydrogen-bonding networks using PLATON or Mercury software. Cross-verify with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in molecular geometry .
Advanced Research Questions
Q. What mechanistic insights explain the biological activity of this compound in anticancer or antimicrobial studies?
- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) reveal interactions with biological targets like kinase enzymes or DNA gyrase. The bromine atom enhances electrophilic reactivity, facilitating covalent binding to cysteine residues in active sites. In vitro assays (e.g., MTT for cytotoxicity) combined with structure-activity relationship (SAR) analysis show that electron-withdrawing groups (e.g., Br) at the 4-position improve potency against cancer cell lines (IC₅₀ <10 µM) .
Q. How can the electronic properties of this compound be exploited in material science applications, such as organic photovoltaics?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict frontier molecular orbitals (HOMO/LUMO levels). The thiazole-pyridine core lowers the HOMO energy (~-5.3 eV), enhancing electron transport in organic solar cells. Blending with acceptors like PCBM improves open-circuit voltage (Voc). Experimental validation via cyclic voltammetry and UV-vis spectroscopy confirms bandgap alignment (~2.1 eV) for light harvesting .
Q. How should researchers address contradictions in biological activity data across different studies?
- Methodological Answer : Standardize assay protocols (e.g., consistent cell lines, incubation times) to minimize variability. Perform meta-analyses of IC₅₀ values from multiple studies using statistical tools (e.g., ANOVA). Investigate solvent effects (e.g., DMSO concentration) on compound solubility and stability. Cross-reference with pharmacokinetic data (e.g., plasma protein binding assays) to contextualize efficacy .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying bond angles for the thiazole ring in derivatives of this compound?
- Methodological Answer : Differences arise from substituent effects (e.g., bromine’s steric bulk) and crystal packing forces. Compare multiple datasets using CCDC surveys to identify trends. For example, pyridyl-thiazole derivatives exhibit C-S-C angles of 86–89°, while brominated analogs show slight distortions (85–87°) due to halogen bonding. Use Hirshfeld surface analysis to quantify intermolecular interactions influencing geometry .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
